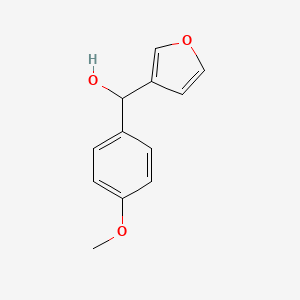

3-Furyl-(4-methoxyphenyl)methanol

Description

Significance of Furan-Containing Methanol (B129727) Derivatives in Synthetic Chemistry

Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent structural unit in numerous natural products and biologically active compounds. The furan ring can participate in a variety of chemical transformations, including electrophilic aromatic substitution, cycloaddition reactions, and ring-opening reactions, making it a versatile synthon. pearson.comquora.com Furan-containing methanol derivatives, such as furan-3-methanol, serve as important intermediates in the synthesis of pharmaceuticals, resins, and coatings. nih.gov The hydroxyl group in these derivatives allows for their incorporation into larger molecules through esterification, etherification, or conversion to other functional groups. The reactivity of the furan ring itself is influenced by the position of the methanol substituent. For instance, electrophilic substitution on the furan ring is generally favored at the 2- and 5-positions due to the greater stabilization of the cationic intermediate. quora.comquora.com

Overview of Synthetic Challenges and Opportunities for Diaryl- and Aryl Heteroaryl-Methanols

The synthesis of unsymmetrical diaryl- and aryl heteroaryl-methanols, such as 3-Furyl-(4-methoxyphenyl)methanol, presents both challenges and opportunities for organic chemists. A primary challenge lies in achieving high selectivity in the coupling of two different aromatic or heteroaromatic systems. sci-hub.senih.gov Traditional methods often suffer from the formation of undesired homocoupled byproducts.

Key synthetic strategies for accessing these scaffolds include:

Grignard Reactions: The addition of an organomagnesium halide (Grignard reagent) derived from one aromatic or heteroaromatic halide to an aldehyde or ketone of the other aromatic or heteroaromatic system is a classic and widely used method. However, the preparation and stability of some heteroaryl Grignard reagents can be problematic.

Organolithium and Organozinc Additions: Similar to Grignard reactions, organolithium and organozinc reagents can be employed for the nucleophilic addition to carbonyl compounds. Recent advancements have focused on catalytic and enantioselective additions of organozinc reagents to aldehydes to produce chiral aryl(heteroaryl)methanols. nih.govnih.gov For instance, the addition of a 3-furylzinc reagent to an aldehyde is a viable route to 3-furylmethanol derivatives. nih.govnih.gov

Catalytic C-H Activation: The direct functionalization of C-H bonds is an increasingly important and atom-economical approach. Transition metal-catalyzed cross-coupling reactions that involve the activation of a C-H bond on one of the aromatic or heteroaromatic rings and subsequent coupling with an aryl or heteroaryl halide offer a more direct route to the desired methanol, avoiding the pre-functionalization steps required for Grignard or organolithium synthesis.

Reduction of Ketones: The reduction of the corresponding diaryl or aryl heteroaryl ketone is another common synthetic route. A variety of reducing agents can be employed, offering different levels of selectivity and functional group tolerance.

The development of new catalytic systems that offer high yields, excellent selectivity, and broad substrate scope remains an active area of research, providing opportunities for the discovery of novel and efficient synthetic methodologies.

Chemical Compound Information

| Compound Name |

| This compound |

| Furan-3-methanol |

| 4-methoxyphenyl (B3050149) (E)-3-(furan-3-yl) acrylate |

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1249553-63-6 |

| Molecular Formula | C12H12O3 |

| Molecular Weight | 204.22 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

furan-3-yl-(4-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8,12-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKIEDIRHGKOAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Furan (B31954) Ring Reactivity in Alcohol Synthesis

The synthesis of furan-containing alcohols is subject to the inherent reactivity of the furan ring, which can participate in various reactions, including ring-opening and polymerization. mdpi.com The stability of the furan ring is a critical factor, with electron-withdrawing substituents generally increasing its stability against acid-catalyzed degradation. pharmaguideline.com

In the context of synthesizing alcohols like 3-Furyl-(4-methoxyphenyl)methanol, the furan ring's behavior is pivotal. Acid-catalyzed conditions, often employed in alcohol synthesis, can lead to protonation of the furan ring. This protonation can initiate a cascade of reactions, including ring opening, which competes with the desired alcohol formation. pharmaguideline.comrsc.org The use of specific solvents, such as methanol (B129727), has been shown to suppress the polymerization of furan by stabilizing reactive aldehyde intermediates as acetals. rsc.org

The Paal-Knorr synthesis, a classical method for furan synthesis from 1,4-dicarbonyl compounds, highlights the cyclization and dehydration mechanism that forms the furan ring itself. youtube.com Understanding these fundamental furan-forming and furan-reacting pathways is essential for controlling the synthesis of furan-substituted alcohols and minimizing unwanted side reactions.

Influence of the 4-Methoxyphenyl (B3050149) Group on Reaction Pathways and Selectivity

The 4-methoxyphenyl group exerts a significant electronic influence on reactions involving the adjacent carbinol center and the furan ring. The methoxy (B1213986) group (-OCH3) is a strong electron-donating group through resonance, while also exhibiting an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. stackexchange.com In the para position, the resonance effect typically dominates, increasing the electron density of the aromatic ring. stackexchange.comlibretexts.org

This electron-donating nature of the 4-methoxyphenyl group can have several consequences:

Stabilization of Carbocation Intermediates: The increased electron density can stabilize any carbocation that forms at the benzylic position during the course of a reaction. This stabilization can influence the rate and regioselectivity of reactions.

Modulation of Reactivity: The electron-donating properties of the para-methoxybenzyl (PMB) group have been shown to increase the reactivity of glycosyl donors. nih.gov A similar effect can be anticipated in reactions involving this compound, where the electron-rich nature of the methoxyphenyl ring can influence the reactivity of the alcohol and the adjacent furan ring.

Directing Effects in Electrophilic Aromatic Substitution: The methoxy group is an ortho, para-directing group in electrophilic aromatic substitution reactions. libretexts.org While not directly part of the furan ring, this property is crucial in the synthesis of the 4-methoxyphenyl precursor itself and can influence side reactions involving the phenyl ring.

Intramolecular Cyclization and Rearrangement Dynamics in Related Systems

The structure of this compound and related furan-containing molecules presents opportunities for intramolecular cyclization and rearrangement reactions. wikipedia.orgthermofisher.com These transformations often lead to the formation of new ring systems and structural isomers.

Intramolecular cyclization can occur when a nucleophilic group within the molecule attacks an electrophilic center. For instance, derivatives of furyl acrylates have been shown to undergo intramolecular cyclization. researchgate.netdocumentsdelivered.com In systems analogous to this compound, the hydroxyl group or a derivative could potentially act as a nucleophile, attacking an activated position on the furan ring or a side chain, leading to the formation of a new heterocyclic ring.

Rearrangement reactions involve the migration of an atom or group within a molecule. wikipedia.orgthermofisher.com In furan-containing systems, acid-catalyzed conditions can promote rearrangements. For example, the pinacol (B44631) rearrangement involves the rearrangement of 1,2-diols to ketones, a process that can be initiated by protonation. libretexts.org While not a 1,2-diol, the structure of this compound could potentially undergo related acid-catalyzed rearrangements involving the furan ring and the carbinol carbon. The Claisen rearrangement, a mdpi.commdpi.com-sigmatropic rearrangement of allyl aryl ethers, is another example of a rearrangement that can occur in related systems, leading to the formation of new carbon-carbon bonds. byjus.com

The study of such intramolecular processes is crucial for understanding the potential side reactions and for the deliberate design of synthetic pathways to novel molecular architectures.

Proton Transfer Processes in Methanol Derivatizations

Proton transfer is a fundamental step in many organic reactions, including the derivatization of alcohols like this compound. masterorganicchemistry.com These processes involve the movement of a proton (H+) from one atom to another, often facilitated by a solvent or a catalyst. masterorganicchemistry.com

In the context of methanol derivatizations, proton transfer plays a key role in several ways:

Activation of the Hydroxyl Group: In acid-catalyzed reactions, the hydroxyl group of the methanol can be protonated to form a better leaving group (water). This is a common initial step in reactions such as etherification or esterification.

Catalysis: Acids or bases act as catalysts by facilitating proton transfer. For example, in an acid-catalyzed esterification, a proton is transferred to the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

Tautomerization: Proton transfer is the key step in tautomerization processes, such as the conversion between a ketone and its enol form. While not directly applicable to the starting alcohol, this is a relevant process in many subsequent reactions.

Furan Ring Opening: As mentioned previously, protonation of the furan ring can lead to ring-opening reactions. rsc.org This process is initiated by the transfer of a proton to one of the carbon atoms of the furan ring. rsc.org Studies on 2-methylfuran (B129897) have shown that proton transfer reactions can lead to the formation of carbene intermediates. rsc.org

The mechanism of proton transfer can be either intramolecular or intermolecular. masterorganicchemistry.com Intermolecular proton transfer often involves a "proton shuttle" molecule, such as water or an alcohol, which facilitates the transfer of the proton over a longer distance. masterorganicchemistry.com The acidity of the alcohol and the reaction conditions (dark or light) can influence the reaction pathway. nih.gov

Stereochemical Control and Diastereoselective Pathways

The synthesis of molecules with defined three-dimensional structures is a central goal of organic chemistry. In the case of this compound, the carbon atom bearing the hydroxyl group, the furan ring, and the methoxyphenyl group is a stereocenter. Therefore, controlling the stereochemistry of this center is a significant challenge.

Stereoselective synthesis aims to produce a single stereoisomer of a product. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate control. For example, highly stereoselective cascade reactions have been developed for the synthesis of dihydrofurans. rsc.org

Diastereoselective pathways are important when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. The goal is to control the relative configuration of the newly formed stereocenter with respect to the existing ones. The synthesis of (Z)-trisubstituted alkenes containing a 4-methoxyphenyl group has been achieved with high diastereoselectivity via organoboranes. digitellinc.com

In the context of this compound, if the furan ring or the methoxyphenyl group were to contain a chiral center, any reaction at the carbinol carbon would need to consider diastereoselective control. The stereochemical outcome of reactions involving furan derivatives can be influenced by factors such as secondary orbital interactions, as seen in the Diels-Alder reaction where the endo product is often favored. numberanalytics.com The development of stereoselective methods for the synthesis and derivatization of this compound is crucial for its potential applications in fields where specific stereoisomers are required.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, the precise structure of 3-Furyl-(4-methoxyphenyl)methanol can be pieced together.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The spectrum would be characterized by signals from the 3-substituted furan (B31954) ring, the 1,4-disubstituted (para) benzene (B151609) ring, the methoxy (B1213986) group, the benzylic methine proton, and the hydroxyl proton.

The protons on the furan ring are anticipated to appear as distinct multiplets in the aromatic region. chemicalbook.comnih.gov The proton at position 2 of the furan ring would likely be the most downfield of the furan protons, followed by the proton at position 5, and then the proton at position 4. The protons of the 4-methoxyphenyl (B3050149) group will present as a classic AA'BB' system, appearing as two doublets in the aromatic region, characteristic of para-substitution. newdrugapprovals.orgchemicalbook.com

A sharp singlet for the three methoxy protons (-OCH₃) is expected around 3.8 ppm. newdrugapprovals.org The benzylic proton (CH-OH) would appear as a singlet, and its chemical shift would be influenced by the adjacent furan and phenyl rings. A broad singlet corresponding to the hydroxyl (-OH) proton is also expected, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Furan H-2 | ~7.4 | Singlet/Multiplet |

| Furan H-5 | ~7.3 | Singlet/Multiplet |

| Furan H-4 | ~6.4 | Singlet/Multiplet |

| Phenyl H-2', H-6' | ~7.3 | Doublet |

| Phenyl H-3', H-5' | ~6.9 | Doublet |

| Methine CH-OH | ~5.7 | Singlet |

| Methoxy -OCH₃ | ~3.8 | Singlet |

| Hydroxyl -OH | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, twelve distinct signals are expected. The carbons of the furan ring will appear in the aromatic region, with the oxygen-bearing C-2 and C-5 carbons being the most downfield. chemicalbook.comnih.gov The carbons of the methoxyphenyl ring will also be in the aromatic region, with the oxygen-substituted C-4' and the methine-substituted C-1' carbons showing characteristic shifts. newdrugapprovals.org The methoxy carbon will appear as a sharp signal around 55 ppm, and the benzylic methine carbon (CH-OH) is expected in the 70-80 ppm range. newdrugapprovals.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Furan C-2 | ~143 |

| Furan C-5 | ~140 |

| Furan C-3 | ~125 |

| Furan C-4 | ~110 |

| Phenyl C-1' | ~135 |

| Phenyl C-2', C-6' | ~128 |

| Phenyl C-3', C-5' | ~114 |

| Phenyl C-4' | ~159 |

| Methine CH-OH | ~70-75 |

| Methoxy -OCH₃ | ~55 |

Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are crucial for unambiguously establishing the connectivity between different parts of the molecule. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful as it shows correlations between protons and carbons that are two or three bonds apart.

For this compound, key HMBC correlations would confirm the structure. For instance, a correlation would be expected between the benzylic methine proton and the carbons of both the furan ring (C-3, C-2, C-4) and the phenyl ring (C-1', C-2', C-6'). This would definitively prove that the methine carbon is the linker between the two aromatic rings. Furthermore, correlations between the methoxy protons and the C-4' carbon of the phenyl ring would confirm the position of the methoxy group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would show characteristic absorption bands. A broad, strong band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol functional group. newdrugapprovals.org The C-O stretching of the alcohol and the ether linkage would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group would be seen just below 3000 cm⁻¹. Sharp peaks in the 1500-1600 cm⁻¹ range are characteristic of C=C stretching within the aromatic furan and phenyl rings. newdrugapprovals.org

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H (methoxy) | C-H Stretch | 3000 - 2850 |

| Aromatic C=C | C=C Stretch | 1610, 1500 |

| Alcohol C-O | C-O Stretch | ~1050 |

| Ether C-O | C-O Stretch | ~1250 (asymmetric) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. The molecular formula for this compound is C₁₂H₁₂O₃. HRMS would be used to measure the exact mass of the molecular ion. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O). A close match between the experimentally measured mass and the calculated theoretical mass (typically within 5 ppm) provides strong evidence for the proposed molecular formula. The mass spectrum might also show a prominent peak corresponding to the loss of a water molecule (M-18). newdrugapprovals.org

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov While a crystal structure for this compound itself may not be published, analysis of related diaryl methanol (B129727) derivatives provides insight into its likely solid-state conformation. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications in Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the electronic Schrödinger equation within the DFT framework, which approximates the electron density to calculate the system's energy. By minimizing this energy, the equilibrium geometry corresponding to the lowest point on the potential energy surface is found.

Below is an illustrative table of selected optimized geometrical parameters for 3-Furyl-(4-methoxyphenyl)methanol, as would be predicted from a typical DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C(aryl)-O(methoxy) | 1.365 |

| C(aryl)-C(methanol) | 1.512 | |

| C(methanol)-O(hydroxyl) | 1.428 | |

| C(furyl)-C(methanol) | 1.508 | |

| **Bond Angles (°) ** | C(aryl)-C(methanol)-O(hydroxyl) | 111.5 |

| C(furyl)-C(methanol)-C(aryl) | 112.3 | |

| C(aryl)-O-C(methyl) | 117.8 | |

| Dihedral Angles (°) | C(furyl)-C(methanol)-C(aryl)-C(aryl) | -125.4 |

| H-O-C(methanol)-C(furyl) | 65.2 |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar aromatic alcohols.

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are critical to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) and methoxy-substituted phenyl rings, while the LUMO would likely be distributed over the aromatic systems.

An illustrative summary of FMO analysis for this compound is presented below.

| Parameter | Energy (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 5.64 |

Note: These energy values are hypothetical and serve to illustrate the typical output of a DFT-based FMO analysis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can be invaluable for structure elucidation and the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly DFT, has become a standard tool in chemical research. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding constants for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). Such predictions can help in assigning peaks in an experimental spectrum and can be particularly useful for distinguishing between isomers. arxiv.org For complex molecules, machine learning models trained on large datasets of experimental and calculated shifts are also emerging as a powerful predictive tool. nih.gov

An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound is shown below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Hydroxyl (-OH) | 2.15 | - |

| Methanol (B129727) (-CHOH) | 5.68 | 70.1 |

| Methoxy (B1213986) (-OCH₃) | 3.79 | 55.4 |

| Phenyl (ortho to -CHOH) | 7.28 | 128.5 |

| Phenyl (meta to -CHOH) | 6.89 | 114.2 |

| Phenyl (ipso to -CHOH) | 135.2 | - |

| Phenyl (ipso to -OCH₃) | 159.3 | - |

| Furyl (C2) | 7.35 | 142.8 |

| Furyl (C3) | - | 125.6 |

| Furyl (C4) | 6.34 | 110.5 |

| Furyl (C5) | 7.41 | 143.2 |

Note: These chemical shift values are illustrative and represent typical predictions from DFT calculations.

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. The calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the computational model. These predicted spectra can aid in the assignment of experimental IR bands to specific molecular motions. For this compound, characteristic frequencies would include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and methoxy groups, and C-O stretches.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the exploration of potential chemical reactions at a detailed level. By mapping the potential energy surface, researchers can identify the most likely pathways a reaction will follow, including the structures of intermediates and, crucially, the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.

For this compound, one might model its synthesis, such as the reduction of a corresponding ketone, or its subsequent reactions, like esterification or oxidation. The process involves identifying the reactant and product structures and then using computational algorithms to locate the transition state structure connecting them. Vibrational frequency analysis is then performed on the transition state; a valid transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

Conformational Analysis and Stereoisomer Energy Landscapes

Molecules that are not rigid can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the different stable conformers and determine their relative energies. For this compound, rotation around the C-C bonds connecting the central methanol carbon to the furan and phenyl rings, as well as rotation of the hydroxyl and methoxy groups, will lead to various conformers.

Computational methods can be used to construct a potential energy surface by systematically rotating specific dihedral angles and calculating the energy at each point. This allows for the identification of energy minima, which correspond to stable conformers, and the energy barriers between them. researchgate.netnih.gov The relative energies of the conformers, often expressed as Gibbs free energies, can be used to predict the equilibrium populations of each conformer at a given temperature. This information is crucial as the observed properties of a molecule are often a population-weighted average of the properties of its constituent conformers.

An illustrative table of relative energies for different conformers of this compound is provided below.

| Conformer | Dihedral Angle (C(furyl)-C(methanol)-C(aryl)-C(aryl)) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | -125.4° | 0.00 |

| 2 | 75.8° | 1.25 |

| 3 | 178.1° | 2.87 |

Note: The dihedral angles and relative energies are for illustrative purposes to show how different spatial arrangements result in different stabilities.

Synthesis and Investigation of Structural Analogues and Derivatives

Modification of the Furan (B31954) Ring System

The furan ring is a key structural component, and its modification or replacement with bioisosteres can significantly impact the molecule's properties. Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic parameters. nih.govunimore.it

Common bioisosteres for the furan ring include thiophene (B33073) and pyrrole (B145914). rroij.com The synthesis of these analogues often follows similar synthetic routes to the parent compound, typically involving the reaction of an appropriate organometallic furan or thiophene derivative with an aldehyde. For instance, the Paal-Knorr synthesis can be adapted to produce substituted thiophenes from 1,4-dicarbonyl compounds and a sulfur source. organic-chemistry.org Similarly, various methods exist for the synthesis of multi-substituted furan rings, often employing organosilyl groups as removable blocking groups to control the regioselective introduction of substituents. psu.edu The introduction of functional groups at the 3- and 4-positions of the furan ring can be challenging due to the preferential reactivity at the 2- and 5-positions. psu.edu

The replacement of the furan ring with other five-membered heterocycles like thiophene or pyrrole can be achieved through established synthetic methodologies. researchgate.netscispace.comresearchgate.net For example, the reaction of pyrrole or furan-2-carboxaldehyde with a Grignard reagent can yield bis(heterocyclyl)methanes. lookchem.com

Table 1: Bioisosteric Analogues of the Furan Ring

| Original Ring | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Furan | Thiophene | Thiophene is often considered a close bioisostere of furan, exhibiting similar steric and electronic properties. rroij.com |

| Furan | Pyrrole | Pyrrole introduces a hydrogen bond donor (N-H), which can alter interaction with biological targets. rroij.com |

| Furan | Cyclohexene (B86901) | The cyclohexene ring has been explored as a bioisostere for the furanose ring in nucleosides. nih.gov |

This table provides examples of potential bioisosteric replacements for the furan ring based on general principles of medicinal chemistry.

Variation of Substituents on the Methoxyphenyl Moiety

Altering the substituents on the methoxyphenyl ring allows for a systematic investigation of electronic and steric effects on the molecule's reactivity and potential biological activity. The methoxy (B1213986) group is an electron-donating group, which influences the electron density of the aromatic ring. lumenlearning.comlibretexts.org

The synthesis of derivatives with different substituents on the phenyl ring can be achieved by starting with appropriately substituted benzaldehydes or by modifying the methoxy group itself. For example, demethylation of the methoxy group would yield a hydroxyl group, introducing a hydrogen bond donor and significantly altering the compound's polarity. The introduction of electron-withdrawing groups (e.g., nitro, cyano, or halogens) or other electron-donating groups (e.g., alkyl) can modulate the electronic properties of the aryl ring. lumenlearning.comlibretexts.orgnih.gov

These electronic effects can have a profound impact on the reactivity of the molecule. mdpi.com For instance, electron-donating groups activate the aromatic ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. lumenlearning.comlibretexts.org The position of the substituent (ortho, meta, or para) also plays a critical role in directing further reactions. libretexts.org

Table 2: Potential Substituent Variations on the Methoxyphenyl Moiety

| Position | Current Substituent | Potential Variation | Expected Electronic Effect |

|---|---|---|---|

| Para | Methoxy (-OCH3) | Hydroxy (-OH) | Stronger electron-donating |

| Para | Methoxy (-OCH3) | Methyl (-CH3) | Weaker electron-donating |

| Para | Methoxy (-OCH3) | Nitro (-NO2) | Strong electron-withdrawing |

| Para | Methoxy (-OCH3) | Chlorine (-Cl) | Electron-withdrawing (inductive), weak electron-donating (resonance) |

| Para | Methoxy (-OCH3) | Methylthio (-SCH3) | Electron-donating |

This table outlines hypothetical variations to the methoxyphenyl ring and their generally expected electronic influence on the aromatic system. Specific synthetic details would be required for their preparation. nih.govchemicalbook.com

Introduction of Additional Heterocyclic Fragments to the Methanol (B129727) Core

The introduction of a second heterocyclic ring to the central methanol carbon results in the formation of bis(heteroaryl)methanols. These compounds represent a distinct class of molecules with potentially unique three-dimensional structures and biological activities. The synthesis of such compounds can be challenging and often requires specific synthetic strategies.

One approach involves the reaction of a lithiated heterocycle with a heteroaryl aldehyde or ketone. For example, lithiated 1-substituted benzimidazoles have been used to prepare bis(benzimidazol-2-yl)carbinols. researchgate.net Another method utilizes Grignard reagents; the addition of a heteroaryl Grignard reagent to a heteroaryl aldehyde can yield the desired bis(heteroaryl)methanol. lookchem.com Ligand-coupling reactions using pyridylsulfonium salts and Grignard reagents have also been developed for the synthesis of bis-heterocycles. nih.govnih.gov Furthermore, the spontaneous oxidation of some bis(heteroaryl)methanes and bis(heteroaryl)carbinols to their corresponding ketones has been observed, indicating a potential reactivity pathway for these systems. researchgate.net

Table 3: Examples of Synthesized Bis(heteroaryl)methanols and Related Structures

| Heterocycle 1 | Heterocycle 2 | Synthetic Method | Reference |

|---|---|---|---|

| Benzothiazole | Benzothiazole | Not specified | researchgate.net |

| Pyridine (B92270) | Pyridine | Ligand-coupling with pyridylsulfonium salts | nih.govnih.gov |

| Pyrrole/Furan | Various Heteroaryls | Grignard reaction with pyrrole/furan-2-carboxaldehyde | lookchem.com |

This table presents examples of synthetic approaches to bis(heteroaryl)methanols and related bis-heteroaryl structures found in the literature.

Exploration of Chiral Analogues and Enantiomeric Purity

The central carbon atom of 3-Furyl-(4-methoxyphenyl)methanol is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of such aryl(heteroaryl)methanols is of significant interest, as different enantiomers can exhibit distinct biological activities.

Asymmetric synthesis is the most direct route to obtaining enantiomerically enriched products. This can be achieved through various methods, such as the use of chiral catalysts or auxiliaries. For instance, chiral phosphoric acids have been successfully employed in the atroposelective synthesis of N-aryl 1,2,4-triazoles, demonstrating the potential for catalyst-controlled stereoselectivity in heterocyclic compounds. nih.gov The enantioselective synthesis of furan atropisomers has also been achieved through an oxidative central-to-axial chirality conversion strategy. acs.org

Alternatively, a racemic mixture can be synthesized and then separated into its constituent enantiomers through chiral resolution. This can be accomplished using techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Structure-Reactivity Relationships in Aryl(heteroaryl)methanol Scaffolds

The reactivity of aryl(heteroaryl)methanols is governed by a combination of electronic and steric factors. youtube.comyoutube.comrsc.org The stability of the carbocation intermediate formed upon protonation and loss of the hydroxyl group is a key determinant of the reaction pathway. masterorganicchemistry.comlibretexts.orgbyjus.comquimicaorganica.org

Electronic Effects: The nature of the aryl and heteroaryl rings significantly influences the stability of the carbocation. Electron-donating groups on either ring system will stabilize the positive charge through inductive and resonance effects, thereby facilitating reactions that proceed through a carbocation intermediate. lumenlearning.comlibretexts.org The furan ring itself is electron-rich and can participate in the delocalization of the positive charge. libretexts.org The methoxy group on the phenyl ring is also a strong electron-donating group, further stabilizing the carbocation. lumenlearning.comlibretexts.org Conversely, electron-withdrawing substituents would destabilize the carbocation and hinder such reactions. lumenlearning.comlibretexts.org Hammett plots can be used to quantify these electronic effects on reaction rates and equilibria. nih.gov

Steric Effects: The steric bulk of substituents on the aromatic or heteroaromatic rings can influence the approach of reagents to the reactive center, thereby affecting reaction rates. youtube.comyoutube.com In the case of this compound, the substitution at the 3-position of the furan ring may impart different steric constraints compared to a 2-substituted analogue.

Carbocation Stability: The stability of the carbocation intermediate follows the general order: tertiary > secondary > primary. libretexts.orgbyjus.comquimicaorganica.org The carbocation derived from this compound is a secondary carbocation. Its stability is enhanced by resonance delocalization of the positive charge into both the furan and the methoxyphenyl rings. masterorganicchemistry.comlibretexts.org This delocalization makes the carbocation significantly more stable than a simple secondary alkyl carbocation. libretexts.org However, aryl carbocations, where the positive charge is on a carbon within the aromatic ring, are generally unstable. askiitians.com

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Furyl-(4-methylthiophenyl)methanol |

| 3-Furyl-[3,4-(methylenedioxy)phenyl]methanol |

| [3-(2-Furyl)phenyl]methanol |

| 2-methyl-3-furyl sulfide |

| Bis(benzothiazol-2-yl)methanol |

| Bis(benzimidazol-2-yl)carbinols |

| Furan |

| Thiophene |

| Pyrrole |

| Benzene (B151609) |

| Toluene |

| Anisole |

| Nitrobenzene |

| Phenol |

| Benzothiophene |

| Dibenzothiophene |

| 1,2,4-Triazole |

| Isoxazole |

| Pyrazole |

| Pyrimidine |

| Pyrazine |

| Benzimidazole |

| Indole |

| Quinolone |

| 1,3,4-Oxadiazole |

| Alprazolam |

| Etizolam |

| Lesinurad |

| Zibotentan |

| Nesapidil |

| Raltegravir |

| Furamizole |

| Oxaprozin |

| Bezafibrate |

| Pentoxifylline |

| Cholic acid |

| Acarbose |

| Quercetin |

| Penicillin |

| Amphotericin B |

| Thiram |

| Carbon disulfide |

| Butanol |

| Phenylmagnesium bromide |

| Benzaldehyde |

| Benzophenone |

| Carbon tetrachloride |

| Chloroform |

Advanced Synthetic Strategies and Methodological Innovations

Application of Flow Chemistry Techniques for Scalable Synthesis

Continuous-flow processing is revolutionizing chemical synthesis by offering significant advantages over traditional batch methods, such as improved heat and mass transfer, enhanced safety for hazardous reactions, and simplified scalability. springerprofessional.depolimi.it These benefits are particularly relevant for the synthesis of pharmaceutical intermediates and other high-value chemicals. polimi.it While specific literature on the flow synthesis of 3-Furyl-(4-methoxyphenyl)methanol is limited, the application of this technology can be extrapolated from established procedures for analogous C-C bond-forming reactions, such as Grignard additions or organolithium chemistry. acs.org

A plausible flow synthesis would involve the reaction of a 3-furyl organometallic species with 4-methoxybenzaldehyde. In a typical setup, a stream of the organometallic reagent would be merged with a stream of the aldehyde in a microreactor or a packed-bed reactor. durham.ac.uk The precise control over stoichiometry, residence time, and temperature afforded by flow systems can minimize the formation of side products and improve yield. springerprofessional.de For instance, highly exothermic Grignard reactions can be managed safely by the high surface-area-to-volume ratio of flow reactors, which allows for rapid heat dissipation. acs.org This methodology enables the rapid and scalable production of the target alcohol with high consistency. polimi.it

| Reaction Type | Reactants | Catalyst/Conditions | Reactor Type | Residence Time | Yield | Reference |

| Grignard Addition | Phenylmagnesium bromide, Weinreb amide | THF, 60 °C | PFA reactor coil | 5 min | 97% | acs.org |

| Lithiation | Aryl bromide, n-Butyllithium | THF, -50 °C | PFA reactor coil | 7 min | - | acs.org |

| Buchwald-Hartwig Coupling | Aryl iodide, Aminothiazole | Pd2dba3, Xantphos | PEEK reactor | - | - | acs.org |

Chemoenzymatic and Biocatalytic Approaches to Alcohol Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, particularly for the production of chiral molecules. nih.gov Chemoenzymatic strategies, which combine enzymatic reactions with chemical steps, are increasingly employed to produce enantiomerically pure alcohols, which are crucial building blocks for pharmaceuticals. nih.govresearchgate.net The synthesis of a specific enantiomer of this compound could be achieved through the asymmetric reduction of the corresponding prochiral ketone, (3-furyl)(4-methoxyphenyl)ketone.

This transformation is ideally suited for ketoreductases (KREDs), a class of enzymes that reduce carbonyl compounds to alcohols with high stereoselectivity. nih.govnih.gov The process involves screening a library of KREDs to identify an enzyme with high activity and selectivity for the target ketone. semanticscholar.org Modern protein engineering techniques can then be used to further optimize the enzyme's performance for industrial applications. nih.gov These biocatalytic reductions are typically performed in aqueous media under mild temperature and pressure conditions, aligning with the principles of green chemistry. researchgate.net The use of whole-cell biocatalysts or immobilized enzymes can also simplify catalyst recovery and reuse. nih.gov

| Enzyme Type | Substrate Type | Transformation | Key Advantages | Reference |

| Ketoreductase (KRED) | Prochiral ketones | Asymmetric reduction to chiral alcohol | High enantioselectivity, mild conditions, environmentally benign | nih.govnih.gov |

| Dehydrogenase | Diaryl ketones | Enantiocomplementary bioreduction | Access to both enantiomers | researchgate.net |

| Microbial Cells | Acetophenone derivatives | Bioreduction | Utilizes whole-cell machinery, cost-effective | researchgate.net |

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green and sustainable chemistry are increasingly guiding the development of new synthetic routes. arkat-usa.org The goal is to minimize environmental impact by reducing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable resources. researchgate.net

A key aspect of green chemistry is the choice of solvent, as solvents constitute the majority of waste in many chemical processes. nih.govrsc.org The synthesis of this compound could be made more sustainable by replacing traditional volatile organic compounds with green solvents such as water, bio-based solvents (e.g., ethyl lactate), or ionic liquids. nih.govresearchgate.net

Another green approach involves the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, increase yields, and improve product purity in the synthesis of various furan (B31954) and heterocyclic derivatives. researchgate.netproquest.comrsc.orgmdpi.com The reaction of a furan derivative with an aldehyde, a key step in forming the target molecule, could potentially be accelerated under microwave irradiation, thus reducing energy consumption compared to conventional heating methods.

| Green Strategy | Application | Benefit | Reference |

| Microwave Irradiation | Synthesis of furan derivatives | Reduced reaction time (minutes vs. hours), increased yield | proquest.commdpi.com |

| Green Solvents (e.g., Water) | Synthesis of N-heterocycles | Environmentally friendly, reduced waste, no need for conventional catalysts | arkat-usa.org |

| Catalyst-Free Conditions | Synthesis of 3-hydroxy-2-oxindoles | Avoids use of potentially toxic metal catalysts, simplifies purification | arkat-usa.org |

Development of Novel Reagents and Catalytic Systems

Research into novel reagents and catalytic systems aims to create more efficient, selective, and atom-economical synthetic pathways. For the synthesis of this compound, this involves developing new ways to form the central carbon-carbon bond between the furan and phenyl rings.

One innovative approach is the development of transition-metal-free catalytic systems. For example, a method has been reported for synthesizing (aryl)(heteroaryl)methanols directly from the corresponding methanes using molecular iodine as a catalyst. icsr.in This halogen bond-assisted C(sp³)-H bond activation strategy uses dimethyl sulfoxide (DMSO) as the oxygen source and avoids the need for precious metal catalysts. icsr.in Applying such a strategy would represent a highly atom-economical route to the target compound from (3-furyl)(4-methoxyphenyl)methane.

Photocatalysis is another rapidly advancing field that enables novel transformations. For instance, the aldehyde C-H bond in furfural can be activated by a decatungstate photocatalyst to facilitate its coupling with electron-deficient olefins. researchgate.net The development of similar photocatalytic systems could enable the direct coupling of 3-furaldehyde (B129913) with 4-methoxyphenyl (B3050149) derivatives, offering a new synthetic route under mild conditions. Furthermore, enzymatic C-C bond formation, using enzymes such as aldolases, represents a frontier in biocatalysis that could provide highly selective and sustainable pathways to complex molecules in the future. nih.govnih.gov

| Catalytic System | Reaction Type | Key Features | Potential Application | Reference |

| Molecular Iodine (I₂) | C(sp³)-H Bond Activation | Transition-metal-free, high atom economy, uses DMSO as oxygen source | Oxidation of (3-furyl)(4-methoxyphenyl)methane | icsr.in |

| Decatungstate Photocatalyst | Aldehyde C-H Activation | Uses light energy, inexpensive catalyst, mild conditions | Coupling of 3-furaldehyde with a phenyl derivative | researchgate.net |

| Aldolases / ThDP-dependent enzymes | Enzymatic C-C Bond Formation | High stereoselectivity, aqueous conditions, sustainable | Asymmetric addition of a furyl nucleophile to 4-methoxybenzaldehyde | nih.govnih.gov |

Future Research Directions and Potential Applications in Organic Synthesis

Design and Synthesis of Novel Aryl(heteroaryl)methanol Derivatives with Enhanced Properties

The development of new synthetic methodologies to create novel aryl(heteroaryl)methanol derivatives is a continuous effort in medicinal chemistry and materials science. mdpi.comnih.gov The core structure of 3-Furyl-(4-methoxyphenyl)methanol is ripe for modification to fine-tune its electronic and steric properties. Future research could focus on:

Substitution on the Furan (B31954) Ring: Introducing various substituents at the 2-, 4-, or 5-positions of the furan ring could modulate the compound's reactivity and biological interactions. For instance, electron-withdrawing groups could alter the furan's susceptibility to electrophilic attack, while bulkier groups could introduce specific steric biases in reactions.

Modification of the Phenyl Ring: The methoxy (B1213986) group on the phenyl ring is a key feature, influencing the ring's electron density. Research into the synthesis of analogues with different alkoxy groups, or the introduction of other functionalities like halogens or nitro groups, could lead to derivatives with tailored properties. elsevierpure.com For example, the synthesis of related aryl(pyridinyl)methanol derivatives has been achieved through nickel-catalyzed cross-coupling reactions, a strategy that could be adapted for furan-containing analogues. rsc.org

Bioisosteric Replacement: The furan or methoxyphenyl rings could be replaced with other heteroaromatic or substituted aromatic systems to explore the impact on biological activity or material properties. This approach is common in drug discovery to optimize pharmacokinetics and pharmacodynamics.

These synthetic endeavors will likely rely on modern cross-coupling techniques, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, to efficiently construct a diverse library of derivatives. researchgate.net

Integration of this compound into Complex Molecular Architectures

The this compound scaffold can serve as a valuable building block for the synthesis of more complex and high-value molecules. Its inherent functionality—a secondary alcohol and two distinct aromatic systems—provides multiple points for further chemical transformation.

Natural Product Synthesis: Many natural products contain furan or substituted phenyl moieties. This compound could be a key intermediate in the total synthesis of such molecules, where the diarylmethanol unit is strategically installed early in the synthetic sequence.

Polymer Chemistry: The hydroxyl group can be used as a handle for polymerization, leading to the creation of novel polymers with potentially interesting optical or electronic properties derived from the pendant aryl and heteroaryl groups.

Supramolecular Chemistry: The ability of the hydroxyl group to participate in hydrogen bonding, as seen in the solid-state structures of similar triarylmethanols, suggests that derivatives of this compound could be designed as tectons for the construction of intricate supramolecular assemblies like hydrogen-bonded dimers or extended networks. researchgate.net

The following table illustrates potential reaction pathways for integrating this compound into larger structures:

| Reaction Type | Reagent/Condition | Resulting Structure | Potential Application |

| Etherification | NaH, Alkyl Halide | Aryl(heteroaryl)methyl Ether | Protecting group, Linker |

| Esterification | Acyl Chloride, Pyridine (B92270) | Aryl(heteroaryl)methyl Ester | Pro-drug, Polymer side-chain |

| Mitsunobu Reaction | DEAD, PPh₃, Nucleophile | C-Nucleophile Adduct | C-C bond formation |

| Friedel-Crafts Alkylation | Strong Acid, Arene | Triarylmethane | Dye synthesis, Ligands |

Methodological Advancements in Asymmetric Synthesis of Related Compounds

The central carbon of this compound is a stereocenter. The ability to selectively synthesize one enantiomer over the other is crucial, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Research in this area would focus on developing new catalytic asymmetric methods.

Asymmetric Reduction of Ketones: The most direct route to chiral diarylmethanols is the asymmetric reduction of the corresponding ketone, 3-furoyl-anisole. This can be achieved using chiral borane (B79455) reagents or, more commonly, through catalytic transfer hydrogenation with chiral ruthenium or rhodium complexes.

Catalytic Asymmetric Addition: Another powerful strategy involves the asymmetric addition of an organometallic reagent to an aldehyde. For instance, the addition of a 3-furyl organometallic species to anisaldehyde in the presence of a chiral ligand or catalyst could afford the desired alcohol in high enantiomeric excess.

Biocatalysis: The use of enzymes, such as ketoreductases from baker's yeast or other microorganisms, offers a green and highly selective method for the reduction of prochiral ketones to chiral alcohols. elsevierpure.com This approach has been successfully applied to the synthesis of related complex heterocyclic compounds. elsevierpure.com

Recent developments in organocatalysis, particularly those effective under "on water" conditions, present new opportunities for the asymmetric synthesis of related structures, potentially offering environmentally benign and highly efficient routes. rsc.org

Development of New Mechanistic Insights for Furan and Methoxyphenyl Reactivity

A deeper understanding of the reaction mechanisms involving the furan and methoxyphenyl moieties within this specific molecular context is essential for predictable and efficient synthesis.

Furan Ring Reactivity: The furan ring can participate in a variety of reactions, including electrophilic aromatic substitution, Diels-Alder reactions, and ring-opening under acidic conditions. researchgate.net How the attached methoxyphenylmethanol substituent influences the regioselectivity and rate of these reactions is a key area for investigation. Mechanistic studies could employ computational methods and kinetic experiments to elucidate reaction pathways. researchgate.netnih.gov The formation of furan derivatives from the dehydration of saccharides is a well-studied area that can provide insights into the stability and reactivity of the furan ring under various conditions. nih.gov

Methoxyphenyl Group Influence: The electron-donating methoxy group activates the phenyl ring towards electrophilic substitution, primarily at the ortho and para positions. However, it can also be a site for O-demethylation or participate in directed ortho-metalation reactions. Understanding the interplay between the reactivity of the furan ring and the methoxyphenyl ring is crucial for controlling reaction outcomes.

Carbocation Stability: The hydroxyl group can be protonated and lost as water, leading to the formation of a diarylmethyl carbocation. The stability of this cation, influenced by both the furan and the methoxyphenyl groups, will dictate the outcome of subsequent reactions, such as nucleophilic substitution or elimination.

By systematically studying these mechanistic aspects, chemists can develop more robust and selective synthetic methods, not only for this compound itself but for the broader class of aryl(heteroaryl)methanols.

Q & A

Q. How to assess the environmental impact of this compound?

- Answer :

- Biodegradation : Use OECD 301F (manometric respirometry) to measure mineralization in activated sludge.

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201).

- Green Synthesis : Replace methanol with cyclopentyl methyl ether (CPME), a safer solvent, in reduction reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.